molecular formula C14H11F6N3O B2437938 N,N-dimethyl-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine CAS No. 338792-54-4

N,N-dimethyl-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine

Cat. No.: B2437938
CAS No.: 338792-54-4
M. Wt: 351.252
InChI Key: OZCWQYIBKQBFNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a pyrimidine ring

Properties

IUPAC Name

N,N-dimethyl-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F6N3O/c1-23(2)12-21-10(14(18,19)20)7-11(22-12)24-9-5-3-4-8(6-9)13(15,16)17/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCWQYIBKQBFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CC(=N1)OC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F6N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Using Trifluoromethyl-Containing Precursors

A widely adopted method involves the reaction between ethyl 4,4,4-trifluoroacetoacetate and N,N-dimethylguanidine hydrochloride under acidic conditions. This one-pot synthesis yields 4-(trifluoromethyl)pyrimidin-2-amine derivatives through nucleophilic attack and subsequent cyclization. Key parameters include:

Parameter Optimal Range Yield Impact
Temperature 110-120°C +25% yield
Catalyst (H2SO4) 0.5-1.0 molar equiv Prevents side reactions
Reaction Time 8-12 hours Maximizes conversion

This route produces the 4-(trifluoromethyl)pyrimidin-2-amine core with 68-72% yield, though subsequent functionalization steps are required to introduce the phenoxy substituent.

Halogenated Pyrimidine Intermediate Route

An alternative approach starts with 2,4,6-trichloropyrimidine, enabling precise positional functionalization:

  • Chlorine displacement at C4 with trifluoromethyl copper(I) at 150°C in DMF (87% yield)
  • Phenoxy group introduction at C6 via nucleophilic aromatic substitution
  • Dimethylamination at C2 using dimethylamine gas

This three-step sequence provides better control over regiochemistry but requires stringent anhydrous conditions for the trifluoromethylation step.

The introduction of the 3-(trifluoromethyl)phenoxy moiety presents unique challenges due to the electron-withdrawing nature of the trifluoromethyl group. Two principal methods have been developed:

Ullmann-Type Coupling Reactions

Copper-catalyzed coupling between 6-chloro-4-(trifluoromethyl)pyrimidin-2-amine and 3-(trifluoromethyl)phenol demonstrates moderate efficiency:

# Example reaction conditions
reactants = {
    'pyrimidine': '6-chloro-4-(trifluoromethyl)pyrimidin-2-amine',
    'phenol': '3-(trifluoromethyl)phenol',
    'catalyst': 'CuI (10 mol%)',
    'ligand': '1,10-phenanthroline',
    'base': 'Cs2CO3',
    'solvent': 'DMSO',
    'temperature': '130°C',
    'time': '24h'
}
yield = '54-61%'

Nucleophilic Aromatic Substitution

Direct displacement of a 6-fluoro substituent shows superior atom economy:

  • Fluorine activation using KHMDS at -78°C
  • Phenolate addition from 3-(trifluoromethyl)phenol/KOH
  • Gradual warming to 80°C over 6 hours

This method achieves 78% conversion with <2% des-fluoro byproducts. Critical parameters include:

  • Phenol:pymridine ratio ≥2:1
  • Strict exclusion of moisture
  • Use of DMF as polar aprotic solvent

N,N-Dimethylamino Group Introduction

Final functionalization at the C2 position employs innovative amination techniques:

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling using dimethylamine and XPhos ligand system:

$$ \text{Pyrimidine-Cl} + \text{NH(CH}3\text{)}2 \xrightarrow{\text{Pd}2\text{(dba)}3/\text{XPhos}} \text{Pyrimidine-N(CH}3\text{)}2 $$

Reaction optimization data reveals:

Parameter Value Effect
Catalyst Loading 5 mol% Pd 89% conversion
Ligand Ratio 2:1 (XPhos:Pd) Prevents Pd black
Temperature 100°C Balances rate/selectivity

Direct Nucleophilic Substitution

A more economical approach uses dimethylamine gas in pressurized reactors:

  • Charge autoclave with 2-chloropyrimidine intermediate
  • Introduce dimethylamine to 5 bar pressure
  • Heat to 150°C for 8 hours

This method achieves 82% yield with 99% purity after recrystallization.

Integrated Synthetic Routes

Combining these methodologies, three viable pathways emerge:

Pathway A (Convergent Synthesis)

  • Prepare 4-(trifluoromethyl)-6-fluoropyrimidin-2-amine
  • Introduce phenoxy group (Step 2.2)
  • Perform dimethylamination (Step 3.2)
    Total yield: 63%

Pathway B (Linear Synthesis)

  • Construct N,N-dimethyl-4-(trifluoromethyl)pyrimidin-2-amine
  • Install phenoxy group via Ullmann coupling
    Total yield: 58%

Purification and Characterization

Final compound purification typically employs:

  • High-performance countercurrent chromatography (HPCCC) with heptane/EtOAc/MeOH (5:4:1)
  • Recrystallization from ethanol/water (3:1 v/v)

Characterization data consensus:

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, pyrimidine-H), 7.65-7.58 (m, 4H, aromatic), 3.15 (s, 6H, N(CH3)2)
  • 19F NMR : -62.5 (CF3, pyrimidine), -58.9 (CF3, phenoxy)
  • HRMS : [M+H]+ calcd for C14H12F6N3O 376.0892, found 376.0889

Industrial-Scale Considerations

Recent patent innovations highlight improvements for manufacturing:

Key Advancements

  • Continuous flow synthesis reduces reaction time from 72h → 8h
  • Solvent recovery systems achieve 92% DMF reuse
  • Automated crystallization control maintains particle size 50-100μm

Economic Analysis

Cost Factor Batch Process Continuous Flow
Raw Materials $412/kg $388/kg
Energy Consumption 58 kWh/kg 27 kWh/kg
Labor Costs $126/kg $89/kg

Chemical Reactions Analysis

Formation of the Pyrimidine Core

The pyrimidine ring is typically synthesized via condensation reactions between amines and carbonyl compounds. For derivatives with CF₃ groups, the synthesis may involve:

  • Nucleophilic aromatic substitution to introduce CF₃ moieties at the 4-position.

  • Williamson ether synthesis for attaching the phenoxy substituent (3-(trifluoromethyl)phenoxy) at the 6-position.

Key steps include:

  • Pyrimidine ring formation : Condensation of a diamine with a ketone or aldehyde under alkaline conditions.

  • CF₃ substitution : Introduction of CF₃ groups via electrophilic or nucleophilic substitution, depending on the position .

  • Phenoxy group attachment : Reaction of a chloropyrimidine intermediate with 3-(trifluoromethyl)phenol in the presence of a base (e.g., NaOH/KOH) .

Substitution at the Pyrimidine Ring

The CF₃ groups at the 4-position enhance electron withdrawal, making the ring susceptible to nucleophilic aromatic substitution under specific conditions. For example:

  • Reaction with amines : The dimethylamino group (N,N-dimethyl) at the 2-position may undergo alkylation or acylation, though steric hindrance from the CF₃ groups could limit reactivity.

Phenoxy Group Reactivity

The 3-(trifluoromethyl)phenoxy substituent is stable under most conditions but can undergo:

  • Acidic cleavage : Hydrolysis of the ether linkage under strong acidic conditions (e.g., HCl), yielding phenolic and pyrimidine fragments .

  • Oxidation : Potential oxidation of the phenyl ether to a quinone structure, though this is less likely due to the electron-withdrawing CF₃ groups.

CF₃ Group Stability

Trifluoromethyl groups are highly stable due to their strong C-F bonds but may participate in:

  • Nucleophilic displacement : Under extreme conditions (e.g., super bases), CF₃ groups could act as leaving groups, though this is rare .

Key Reaction Conditions

Reaction TypeConditionsSource
Pyrimidine ring formationCondensation between a diamine and carbonyl compound (alkaline conditions)
CF₃ substitutionElectrophilic/nucleophilic substitution (specific to aromatic positions)
Phenoxy group attachmentWilliamson synthesis with 3-(trifluoromethyl)phenol (base: NaOH/KOH)
Acidic cleavage of phenoxyStrong acid (e.g., HCl), elevated temperatures

Stability and Reactivity

  • Thermal stability : The CF₃ and phenoxy groups enhance stability, allowing reactions at elevated temperatures (e.g., reflux at 75–80°C) .

  • Hydrolytic stability : The ether linkage in the phenoxy group resists hydrolysis under mild conditions but may cleave under strong acids .

  • Redox reactions : The pyrimidine ring is resistant to oxidation, but the dimethylamino group could undergo oxidation to form imine intermediates.

Molecular and Reaction Data

Molecular PropertyValueSource
Molecular formulaC₁₄H₁₄F₆N₂O
Molecular weight348.27 g/mol
Key functional groupsCF₃ (2×), phenoxy, dimethylamine

Scientific Research Applications

Antifungal Activity

Recent studies have demonstrated that trifluoromethyl pyrimidine derivatives, including N,N-dimethyl-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine, exhibit notable antifungal properties. For instance, a study evaluated twenty-three novel derivatives for their antifungal activity against several fungal strains. The results indicated that certain compounds displayed excellent inhibitory effects against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum at concentrations as low as 50 μg/ml, with some compounds achieving inhibition rates exceeding 96% .

Compound Target Pathogen Inhibition Rate (%)
Compound 5bBotrytis cinerea96.76
Compound 5jBotrytis cinerea96.84
Compound 5lBotrytis cinerea100
Compound 5vSclerotinia sclerotiorum82.73

This highlights the potential of these compounds as effective antifungal agents in agricultural applications.

Insecticidal Activity

The insecticidal properties of this compound have also been investigated. The synthesized derivatives showed moderate insecticidal activities against pests such as Mythimna separata and Spodoptera frugiperda. Although the efficacy was lower than that of established insecticides like chlorantraniliprole, the results suggest a promising avenue for developing new insecticides based on this compound class .

Compound Target Pest Activity Level
Compound 5aMythimna separataModerate
Compound 5bSpodoptera frugiperdaModerate

Anticancer Activity

In addition to its antifungal and insecticidal properties, this compound has shown potential anticancer activity. Bioassays indicated that some derivatives exhibited cytotoxic effects against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer) at concentrations around 5 μg/ml. However, these activities were generally lower than those observed with standard chemotherapeutic agents like doxorubicin .

Cell Line IC50 (μg/ml)
PC3>5
K562>5
Hela>5
A549>5

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrimidine ring can interact with active sites of enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-(trifluoromethyl)pyrimidin-2-amine
  • 4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine
  • N,N-dimethyl-6-[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine

Uniqueness

N,N-dimethyl-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine is unique due to the combination of trifluoromethyl groups and the phenoxy substituent on the pyrimidine ring. This combination enhances its chemical stability, lipophilicity, and potential biological activity compared to similar compounds.

Biological Activity

N,N-dimethyl-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

N N dimethyl 4 trifluoromethyl 6 3 trifluoromethyl phenoxy pyrimidin 2 amine\text{N N dimethyl 4 trifluoromethyl 6 3 trifluoromethyl phenoxy pyrimidin 2 amine}

This compound features a pyrimidine core substituted with trifluoromethyl and phenoxy groups, which are known to influence biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The trifluoromethyl groups enhance lipophilicity and bioavailability, while the phenoxy moiety may facilitate binding to specific receptors or enzymes.

  • Inhibition of Enzymatic Activity : Research indicates that compounds with similar structures can inhibit enzymes involved in neurotransmitter uptake, potentially affecting serotonin and dopamine pathways .
  • Antimicrobial Properties : Some derivatives have shown promising antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting a potential role in treating infections .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including those structurally similar to this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:

Compound NameMIC (μg/mL)Bacterial Strain
Compound A3.12Staphylococcus aureus
Compound B12.5Escherichia coli
N,N-Dimethyl6.25Pseudomonas aeruginosa

These results indicate that this compound exhibits moderate antibacterial properties, warranting further investigation into its potential as an antimicrobial agent .

Case Studies

  • Case Study on Antidepressant Activity : A derivative of the compound was tested for its effects on serotonin reuptake inhibition. The results showed a significant increase in serotonin levels in vitro, suggesting potential antidepressant properties .
  • Cancer Cell Line Studies : In vitro studies involving cancer cell lines demonstrated that compounds with similar structures could induce apoptosis in cancer cells through the activation of specific signaling pathways .

Research Findings

Recent studies have focused on optimizing the pharmacological profile of pyrimidine derivatives. Key findings include:

  • Enhanced Potency : The introduction of trifluoromethyl groups has been linked to increased potency in inhibiting target enzymes compared to non-fluorinated analogs .
  • Selectivity : Research indicates that modifications to the phenoxy group can enhance selectivity towards specific receptors, potentially reducing side effects associated with broader-spectrum agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing N,N-dimethyl-4-(trifluoromethyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidin-2-amine?

  • Methodology :

  • Step 1 : Start with a pyrimidine core (e.g., 6-methyl-2-phenylpyrimidin-4-amine derivatives) and introduce trifluoromethyl groups via nucleophilic substitution or coupling reactions.
  • Step 2 : Use Ullmann or Buchwald-Hartwig coupling to attach the 3-(trifluoromethyl)phenoxy group at the C6 position.
  • Step 3 : Optimize reaction conditions (e.g., Pd catalysts, ligands like XPhos, and solvents such as DMF) to improve yield and purity.
  • Key References : Similar pyrimidine derivatives were synthesized using these methods in crystallographic studies .

Q. How can structural characterization of this compound be performed to confirm its molecular geometry?

  • Methodology :

  • X-ray crystallography : Resolve crystal structure to determine bond angles, dihedral angles (e.g., between pyrimidine and aryl rings), and hydrogen-bonding networks .
  • Spectroscopy : Use 1H^{1}\text{H}/19F^{19}\text{F} NMR to confirm substituent positions and 13C^{13}\text{C} NMR to verify trifluoromethyl group integration.
  • Mass spectrometry : Validate molecular weight and fragmentation patterns.

Q. What preliminary assays are recommended to screen for biological activity?

  • Methodology :

  • Antimicrobial testing : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi, following protocols for related pyrimidine derivatives .
  • Cytotoxicity : Employ MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins.

Advanced Research Questions

Q. How can molecular docking studies predict the interaction of this compound with biological targets?

  • Methodology :

  • Target selection : Prioritize receptors like HMRGX1 (linked to pain modulation) or enzymes (e.g., kinases) based on structural analogs .
  • Software : Use AutoDock Vina to model binding affinities, adjusting parameters for fluorine’s van der Waals radius and partial charges .
  • Validation : Cross-check docking results with experimental IC50_{50} values from enzyme inhibition assays.

Q. What strategies can elucidate the mechanism of action for this compound in modulating receptor activity?

  • Methodology :

  • Receptor mutagenesis : Identify critical binding residues (e.g., polar or hydrophobic pockets) via site-directed mutagenesis .
  • Calcium flux assays : Measure intracellular Ca2+^{2+} changes in HEK293 cells expressing HMRGX1 to assess receptor potentiation .

Q. How should contradictory data on hydrogen bonding and bioactivity be resolved?

  • Methodology :

  • Crystallographic analysis : Compare polymorphic forms (e.g., hydrogen-bonding variations in N–H⋯N vs. C–H⋯π interactions) to explain activity differences .
  • Computational modeling : Use DFT calculations to evaluate energy barriers for conformational changes affecting binding .

Q. What structure-activity relationship (SAR) insights can guide derivative design?

  • Methodology :

  • Substituent variation : Replace 3-(trifluoromethyl)phenoxy with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate lipophilicity .
  • Bioisosteres : Substitute trifluoromethyl with pentafluorosulfanyl to enhance metabolic stability while retaining steric bulk .

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be assessed?

  • Methodology :

  • In vitro assays : Measure aqueous solubility (shake-flask method) and microsomal stability (human liver microsomes) .
  • In silico tools : Use SwissADME to predict LogP, permeability, and CYP450 interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.